molecular formula C25H38N6O7 B12423940 Tetrazine-Ph-NHCO-PEG4-NH-Boc

Tetrazine-Ph-NHCO-PEG4-NH-Boc

Cat. No.: B12423940
M. Wt: 534.6 g/mol
InChI Key: ONEPWSXYUDGVRI-UHFFFAOYSA-N
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Description

Tetrazine-Ph-NHCO-PEG4-NH-Boc is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazine-Ph-NHCO-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group, a phenyl group, and a polyethylene glycol chain. The synthesis typically involves the following steps:

    Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazine group.

    Incorporation of the Polyethylene Glycol Chain: The polyethylene glycol chain is attached to the phenyl-tetrazine intermediate through a series of etherification reactions.

    Protection of the Amine Group: The terminal amine group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency

Chemical Reactions Analysis

Types of Reactions

Tetrazine-Ph-NHCO-PEG4-NH-Boc undergoes various chemical reactions, including:

    Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with trans-cyclooctene (TCO) groups in a highly selective and efficient manner

    Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reagents: Hydrazine derivatives, phenyl halides, polyethylene glycol, tert-butyl carbamate.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high selectivity and yield

Major Products Formed

    PROTAC Molecules: The primary products formed from reactions involving this compound are PROTAC molecules designed for targeted protein degradation

Scientific Research Applications

Tetrazine-Ph-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways

    Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer

    Industry: Utilized in the development of advanced materials and bioconjugation techniques

Mechanism of Action

Tetrazine-Ph-NHCO-PEG4-NH-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:

    Binding to Target Protein: The PROTAC molecule binds to the target protein via the ligand attached to the linker.

    Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.

    Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome

Comparison with Similar Compounds

Tetrazine-Ph-NHCO-PEG4-NH-Boc is unique due to its specific structure and functionality. Similar compounds include:

    Tetrazine-Ph-NHCO-PEG6-NH-Boc: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.

    Tetrazine-Ph-NHCO-PEG2-NH-Boc: Contains a shorter polyethylene glycol chain, offering different biophysical properties.

These similar compounds highlight the versatility of tetrazine-based linkers in various applications.

Properties

Molecular Formula

C25H38N6O7

Molecular Weight

534.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H38N6O7/c1-25(2,3)38-24(33)26-9-11-35-13-15-37-17-16-36-14-12-34-10-8-22(32)27-18-20-4-6-21(7-5-20)23-30-28-19-29-31-23/h4-7,19H,8-18H2,1-3H3,(H,26,33)(H,27,32)

InChI Key

ONEPWSXYUDGVRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2

Origin of Product

United States

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